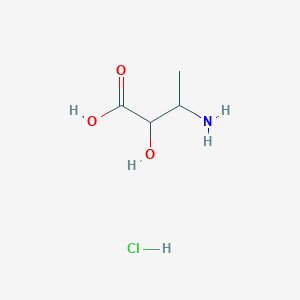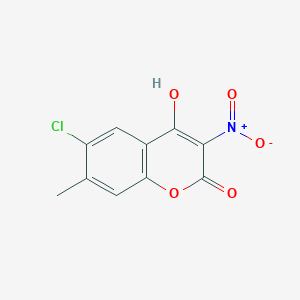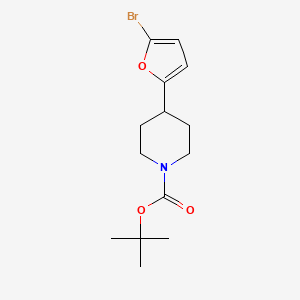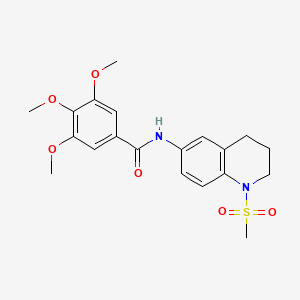![molecular formula C8H11N3OS B2905727 2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 24248-68-8](/img/structure/B2905727.png)
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TPCA-1 is a potent inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation, immune response, and cancer development.
Aplicaciones Científicas De Investigación
Antiproliferative Activity
A range of derivatives of tetrahydrothieno[2,3-c]pyridines have been studied for their antiproliferative properties. For instance, certain tetrahydrothieno[2,3-b]quinolones-2-carboxamides exhibited significant activity against cancer cell lines, including melanoma and breast cancer cells, with low nanomolar GI50 values (Hung et al., 2014). These findings suggest potential applications in cancer research and treatment.
Allosteric Modulation and Antagonism
Research has explored 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines as potential allosteric modulators at the A1 adenosine receptor. Despite some ability to recognize allosteric sites on the receptor, structural modifications tend to favor orthosteric antagonist properties (Aurelio et al., 2009). This highlights their potential role in modulating receptor functions.
Antibacterial Activity
Several tetrahydrothieno[2,3-c]pyridine derivatives have shown antibacterial properties. For instance, 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues demonstrated inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli (Doshi et al., 2015). This suggests their potential in developing new antibacterial agents.
Development of Antimycobacterial Agents
Compounds based on tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been evaluated as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. One such compound exhibited significant inhibitory activity, suggesting potential applications in tuberculosis treatment (Samala et al., 2014).
Molecular Modification and Synthesis
Molecular modification techniques have been employed to develop new derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide with enhanced properties. For instance, the synthesis and evaluation of derivatives for antimycobacterial activity show promise in drug development (Nallangi et al., 2014).
Propiedades
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c9-7(12)6-4-1-2-11-3-5(4)13-8(6)10/h11H,1-3,10H2,(H2,9,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYVGTRJURYESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide](/img/structure/B2905649.png)

![tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2905651.png)
![1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole](/img/structure/B2905652.png)

![2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone](/img/structure/B2905657.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2905661.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B2905665.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide](/img/structure/B2905667.png)